

Axinysonone B: A Sesquiterpenoid from Fungal and Algal Origins

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Compound of Interest

Compound Name: Axinysonone B

Cat. No.: B15565282

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A comprehensive overview of the discovery, origins, and preliminary biological assessment of the sesquiterpenoid **Axinysonone B**, isolated from both a terrestrial mushroom and a marine red alga.

Introduction

Axinysonone B is a sesquiterpenoid natural product that has been identified from two distinct biological sources, highlighting the diverse biosynthetic capabilities of different organisms. Its discovery from both a terrestrial fungus and a marine alga makes it a subject of interest for natural product chemists and pharmacologists. This document provides a technical overview of the discovery, isolation, and initial biological screening of **Axinysonone B**.

Discovery and Natural Origins

Axinysonone B has been independently isolated from two different organisms:

- **A Terrestrial Fungus:** The mushroom *Anthracoephyllum* sp. BCC18695 was one of the first reported sources of **Axinysonone B**. This discovery was part of a broader investigation into the secondary metabolites of this fungal species.
- **A Marine Red Alga:** **Axinysonone B** has also been isolated from the red alga *Laurencia similis*. This finding underscores the prevalence of halogenated and non-halogenated terpenoids within the *Laurencia* genus, a well-known producer of diverse secondary metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of **Axinysonsone B** is provided in the table below.

Property	Value
CAS Number	1114491-60-9
Molecular Formula	C ₁₅ H ₂₂ O ₂
Molecular Weight	234.33 g/mol
Compound Type	Sesquiterpenoid
Physical Description	Solid
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Axinysonsone B** are derived from the primary literature. The following sections outline the general methodologies employed in the extraction and purification from its natural sources.

Isolation from *Anthracophyllum* sp. BCC18695

While the full experimental text is not publicly available, the general procedure for isolating sesquiterpenoids from fungal cultures typically involves the following steps:

- **Culturing and Extraction:** The fungus is cultivated on a suitable solid or liquid medium. The fungal biomass and/or the culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This often begins with vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

- **Further Purification:** Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Axinysonsone B**.
- **Structure Elucidation:** The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Isolation from *Laurencia similis*

The isolation of sesquiterpenoids from marine algae generally follows this workflow:

- **Sample Collection and Extraction:** The fresh or dried algal material is extracted with an organic solvent, typically a mixture of dichloromethane and methanol.
- **Solvent Partitioning:** The resulting crude extract is often partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The organic-soluble fractions are then subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.
- **Final Purification:** Final purification to obtain pure **Axinysonsone B** is usually achieved by preparative TLC or HPLC.
- **Structural Analysis:** The definitive structure is established through comprehensive spectroscopic analysis as described above.

Biological Activity

Preliminary biological screenings have been conducted on crude extracts and other compounds isolated alongside **Axinysonsone B**. While specific quantitative data for **Axinysonsone B** is not detailed in the available literature, the following activities have been noted for compounds from the same sources:

- **Antibacterial Activity:** **Axinysonsone B** is reported to possess antibacterial activity against *Staphylococcus* species. However, specific Minimum Inhibitory Concentration (MIC) values

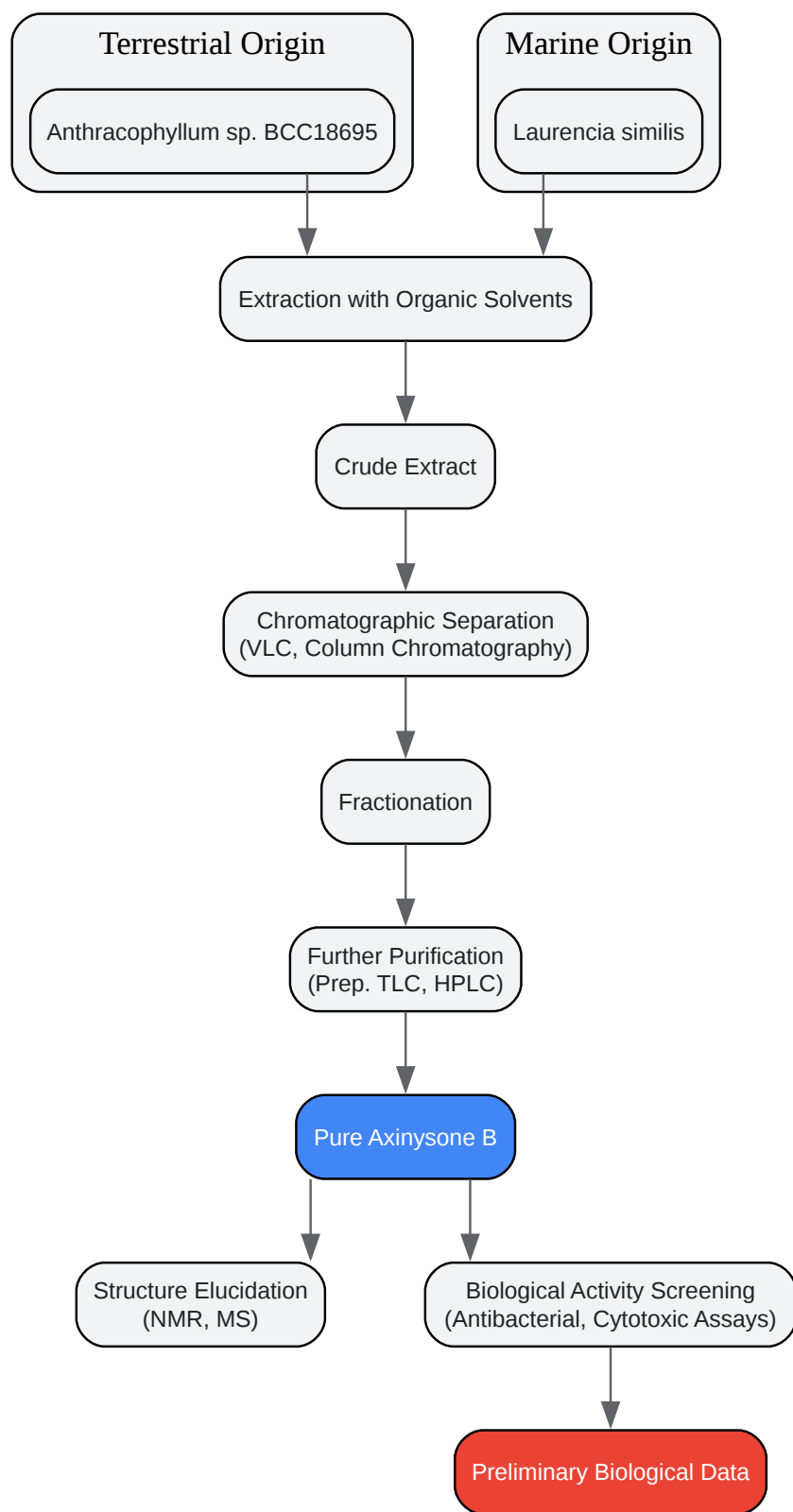
are not provided in the currently accessible literature. Other compounds isolated from *Laurencia similis* have shown activity against antibiotic-resistant clinical bacteria.

- **Cytotoxic Activity:** In the study of metabolites from *Anthracoephyllum* sp. BCC18695, various isolated compounds were evaluated for their cytotoxicity against a panel of cancer cell lines (MCF-7, KB, NCI-H187) and a normal cell line (Vero). While the specific IC₅₀ values for **Axinysonsone B** were not reported in the available abstracts, related compounds from the same study exhibited cytotoxic effects.

A comprehensive table of quantitative biological data for **Axinysonsone B** cannot be constructed at this time due to the lack of specific data in the publicly available literature.

Signaling Pathways and Logical Relationships

As the mechanism of action and specific biological targets of **Axinysonsone B** have not yet been elucidated, diagrams of signaling pathways are not applicable at this stage of research. The logical workflow for its discovery and initial investigation is presented below.



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Figure 1. Generalized workflow for the discovery and initial biological evaluation of **Axinyson B**.

Conclusion

Axinyson B is a sesquiterpenoid of interest due to its dual origin from both fungal and algal sources. While its presence has been confirmed and its structure elucidated, a detailed investigation into its biological activities and mechanism of action is still required. The preliminary reports of antibacterial activity warrant further investigation, including the determination of MIC values against a broader panel of pathogens and studies to identify its molecular target. Similarly, comprehensive cytotoxic screening with specific IC₅₀ values is necessary to ascertain its potential as an anticancer agent. Future research should focus on obtaining this quantitative data and exploring the biosynthetic pathways leading to **Axinyson B** in these two very different organisms.

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